Cas no 330832-52-5 (3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid)
3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-((4,6-Dimethylquinolin-2-yl)thio)propanoic acid
- 3-(4,6-dimethylquinolin-2-yl)sulfanylpropanoic acid
- 3-[(4,6-dimethylquinolin-2-yl)sulfanyl]propanoic acid
- 3-[(4,6-dimethylquinolin-2-yl)thio]propanoic acid(SALTDATA: FREE)
- AC1LE2NE
- AC1Q2N50
- CTK4G9913
- MolPort-000-707-728
- Oprea1_478459
- Oprea1_795375
- STOCK2S-59764
- 3-[(4,6-DIMETHYLQUINOLIN-2-YL)THIO]PROPANOIC ACID
- CHEMBRDG-BB 6358331
- HMS2171D19
- DTXSID30352564
- SB70524
- SR-01000369761
- SMR000145243
- 3-(4,6-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid
- 3-[(4,6-Dimethylquinolin-2-yl)thio]propanoicacid
- BS-36758
- CHEMBL1612810
- 3-[(4,6-Dimethyl-2-quinolinyl)thio]propanoic acid
- SR-01000369761-1
- HMS3323L17
- MLS000551317
- 3-((4,6-Dimethylquinolin-2-yl)thio)propanoicacid
- CS-0332951
- MFCD02734701
- STK083865
- DB-193674
- 330832-52-5
- AKOS001726886
- 3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid
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- MDL: MFCD02734701
- Inchi: 1S/C14H15NO2S/c1-9-3-4-12-11(7-9)10(2)8-13(15-12)18-6-5-14(16)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
- InChI Key: DZGHJKPVJUIMED-UHFFFAOYSA-N
- SMILES: S(CCC(=O)O)C1=CC(C)=C2C=C(C)C=CC2=N1
Computed Properties
- Exact Mass: 261.08200
- Monoisotopic Mass: 261.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 75.5Ų
Experimental Properties
- Density: 1.26
- Boiling Point: 468.8°C at 760 mmHg
- Flash Point: 237.3°C
- Refractive Index: 1.645
- PSA: 75.49000
- LogP: 3.41840
3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D484260-10mg |
3-[(4,6-Dimethylquinolin-2-yl)thio]propanoic Acid |
330832-52-5 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | D484260-50mg |
3-[(4,6-Dimethylquinolin-2-yl)thio]propanoic Acid |
330832-52-5 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | D484260-100mg |
3-[(4,6-Dimethylquinolin-2-yl)thio]propanoic Acid |
330832-52-5 | 100mg |
$ 80.00 | 2022-06-02 | ||
| abcr | AB220883-1 g |
3-[(4,6-Dimethyl-2-quinolinyl)thio]propanoic acid; 95% |
330832-52-5 | 1g |
€161.00 | 2022-06-11 | ||
| Chemenu | CM517310-1g |
3-((4,6-Dimethylquinolin-2-yl)thio)propanoic acid |
330832-52-5 | 95% | 1g |
$119 | 2022-06-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403621-1g |
3-((4,6-Dimethylquinolin-2-yl)thio)propanoic acid |
330832-52-5 | 95+% | 1g |
¥1281.00 | 2024-05-19 | |
| Ambeed | A569382-1g |
3-((4,6-Dimethylquinolin-2-yl)thio)propanoic acid |
330832-52-5 | 95+% | 1g |
$178.0 | 2024-04-20 |
3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid Suppliers
3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid
Introduction to 3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid (CAS No. 330832-52-5)
3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 330832-52-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline derivatives family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of a thiopropanoic acid moiety in its structure suggests possible interactions with biological targets, making it a candidate for further exploration in drug discovery and development.
The molecular structure of 3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid consists of a quinoline core substituted with two methyl groups at the 4 and 6 positions, and an acrylate side chain linked to the 2-position of the quinoline ring. This unique arrangement of functional groups provides a rich framework for chemical modifications and biological evaluations. The compound’s solubility, stability, and reactivity are key factors that influence its suitability for various chemical syntheses and biological assays.
In recent years, quinoline derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown promise in treating infections, cancer, and neurological disorders. The structural features of 3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid make it an intriguing candidate for investigating its pharmacological properties. Specifically, the thiopropanoic acid group can engage in hydrogen bonding or coordinate with metal ions, which may be exploited for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with diseases. For instance, quinoline derivatives have been reported to inhibit enzymes such as topoisomerases and kinases, which are crucial in cellular processes. The addition of a thiopropanoic acid moiety may enhance binding affinity or alter pharmacokinetic profiles, leading to improved drug efficacy and reduced side effects. Current research is focusing on synthesizing analogs of 3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid to optimize its pharmacological properties.
The synthesis of 3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions to form the quinoline core, followed by functional group transformations to introduce the methyl groups and the thiopropanoic acid side chain. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, which are essential for large-scale applications in pharmaceutical research.
From a medicinal chemistry perspective, 3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid represents a valuable scaffold for drug design. Its structural features allow for modifications that can fine-tune its biological activity. For example, substituting different functional groups at the 4 and 6 positions of the quinoline ring can alter binding interactions with target proteins or enzymes. Similarly, variations in the thiopropanoic acid moiety can influence metabolic stability and bioavailability.
Recent studies have highlighted the importance of quinoline derivatives in addressing emerging health challenges. Researchers are exploring novel derivatives as potential treatments for antibiotic-resistant bacteria and viral infections. The unique chemical structure of 3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid positions it as a promising candidate for these applications. Its ability to interact with bacterial enzymes or viral proteins could lead to the development of new therapeutic strategies.
In addition to its pharmaceutical applications, 3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid may find utility in other areas such as agrochemicals or material science. Its complex molecular architecture suggests potential uses in designing specialized materials or intermediates for industrial processes. However, further research is needed to fully explore these possibilities.
The safety and environmental impact of handling 3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid are also important considerations. While it is not classified as a hazardous substance under current regulations, proper handling procedures should be followed to ensure worker safety and environmental protection. Storage conditions should be controlled to prevent degradation or unwanted reactions.
In conclusion,3-(4,6-Dimethylquinolin-2-yl)thiopropanoic Acid (CAS No. 330832-52-5) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery and development. As scientific understanding advances,this compound will likely play an increasingly important role in addressing global health challenges through innovative chemical solutions.
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